molecular formula C12H27ClP B1222227 Tributyllead chloride CAS No. 13302-14-2

Tributyllead chloride

Cat. No.: B1222227
CAS No.: 13302-14-2
M. Wt: 414 g/mol
InChI Key: OCQHDJVUUKFOFH-UHFFFAOYSA-M
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Description

Tributyllead chloride is an organolead compound with the chemical formula (C₄H₉)₃PbCl. It is a colorless liquid that is soluble in organic solvents. This compound is known for its use in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyllead chloride is typically synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows:

3(C4H9)4Sn+SnCl44(C4H9)3SnCl3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl 3(C4​H9​)4​Sn+SnCl4​→4(C4​H9​)3​SnCl

This reaction is carried out under controlled conditions to ensure the proper formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar redistribution reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tributyllead chloride undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: It can be reduced to form lead metal and other reduced species.

    Substitution: The chloride ion in this compound can be substituted with other nucleophiles, leading to the formation of various organolead compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Lead oxides and other oxidation products.

    Reduction: Lead metal and reduced organolead species.

    Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Tributyllead chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyllead chloride involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and function, leading to cellular toxicity. The molecular targets include membrane lipids and proteins, which are affected by the compound’s ability to alter membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyllead chloride is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its interaction with biological systems make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tributyl(chloro)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.ClH.Pb/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQHDJVUUKFOFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Pb](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157910
Record name Tributyllead chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30157910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13302-14-2
Record name Tributylchloroplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13302-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyllead chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylchlorolead
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyllead chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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